Cas no 882-33-7 (Phenyl disulfide)
Phenyl disulfide Chemical and Physical Properties
Names and Identifiers
-
- AKOS 94361
- BIPHENYL DISULFIDE
- DIPHENYL DISULFIDE
- DIPHENYL DISULPHIDE
- DIPHENYLDISULPIDE
- FEMA 3225
- PHENYL DISULFIDE
- PHENYL DISULPHIDE
- (Phenyldisulfanyl)benzene
- Disulfide,diphenyl
- dlphenyldisulfide
- USAF e-1
- phenyldithiobenzene
- DIPHENTYL DISULFIDE
- 1,1'-Dithiobisbenzene
- 4,4'-Dithiobis(benzene)
- Diphenyl persulfide
- NSC 2689
- disulfide diphenyl
- 1,2-diphenyldisulfane
- Disulfide, diphenyl
- diphenyldisulfide
- 1,1'-dithiodibenzene
- Phenyldisulfide
- diphenyldisulphide
- FEMA No. 3225
- Phenyl disulfide, 99%
- 1,1'-disulfanediyldibenzene
- MLS000069663
- NSC2689
- GUUVPOWQJOLRAS-UHFFFAOYSA-N
- 7P54H519IJ
- SMR000059177
- phenyi
- Diphenyl disulfide (ACI)
- Phenyl disulfide (8CI)
- 1,1′-Dithiodibenzene
- DPDS
- Phenyl disulfide,99%
- Phenyl disulfide
-
- MDL: MFCD00003065
- Inchi: 1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
- InChI Key: GUUVPOWQJOLRAS-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)SC1C=CC=CC=1
- BRN: 639794
Computed Properties
- Exact Mass: 218.02200
- Monoisotopic Mass: 218.022392
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 50.6
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White powder
- Density: 1.353
- Melting Point: 58-60 °C (lit.)
- Boiling Point: 191-192 ºC
- Flash Point: 310°C
- Refractive Index: 1,441-1,444
- Solubility: xylene: soluble3%, clear, colorless to yellow
- Water Partition Coefficient: Insoluble in water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases.
- PSA: 50.60000
- LogP: 4.48600
- FEMA: 3225 | PHENYL DISULFIDE
- Solubility: Soluble in ethanol, benzene and ether, insoluble in water.
Phenyl disulfide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335,H400
- Warning Statement: P261,P273,P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 36/37/38-50/53
- Safety Instruction: S26-S37/39
- FLUKA BRAND F CODES:13
- RTECS:SS6825000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:9
- PackingGroup:III
- TSCA:T
- Storage Condition:Sealed in dry,Room Temperature(BD125827)
Phenyl disulfide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenyl disulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002923-5g |
Diphenyl disulfide |
882-33-7 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002923-10g |
Diphenyl disulfide |
882-33-7 | 98% | 10g |
£14.00 | 2022-03-01 | |
| Fluorochem | 002923-25g |
Diphenyl disulfide |
882-33-7 | 98% | 25g |
£25.00 | 2022-03-01 | |
| Fluorochem | 002923-100g |
Diphenyl disulfide |
882-33-7 | 98% | 100g |
£44.00 | 2022-03-01 | |
| Fluorochem | 002923-500g |
Diphenyl disulfide |
882-33-7 | 98% | 500g |
£140.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12586-50g |
Diphenyl disulfide, 98% |
882-33-7 | 98% | 50g |
¥504.00 | 2023-03-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12586-250g |
Diphenyl disulfide, 98% |
882-33-7 | 98% | 250g |
¥1873.00 | 2023-03-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101812-250g |
Phenyl disulfide |
882-33-7 | 99% | 250g |
¥599.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101812-50g |
Phenyl disulfide |
882-33-7 | 99% | 50g |
¥149.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101812-10g |
Phenyl disulfide |
882-33-7 | 99% | 10g |
¥42.90 | 2023-09-01 |
Phenyl disulfide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Water ; rt
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
1.2 Reagents: Sodium thiosulfate Solvents: Water
Production Method 18
Production Method 19
1.2 Solvents: Ethyl acetate ; 30 min, rt
Production Method 20
Production Method 21
Production Method 22
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
Production Method 23
Production Method 24
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Production Method 25
Production Method 26
Production Method 27
Production Method 28
Production Method 29
Production Method 30
Production Method 31
Production Method 32
Production Method 33
Production Method 34
Production Method 35
1.2 Reagents: Iodine ; 20 min, 80 °C
1.3 Reagents: Water
Production Method 36
Production Method 37
Production Method 38
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
Production Method 39
1.2 Reagents: Sodium thiosulfate ; reflux
Production Method 40
Production Method 41
Production Method 42
Production Method 43
Production Method 44
Production Method 45
Production Method 46
1.2 Reagents: Sodium thiosulfate ; reflux
Phenyl disulfide Raw materials
- Phenylboronic acid
- Iodobenzene
- Benzenesulfinic acid, sodium salt
- dichlorofluoromethyl phenyl sulfide
- (phenylsulfanyl)formonitrile
- Benzenesulfonyl Hydrazide
- Phenylsulfenyl Chloride
- Methyl (phenylsulfinyl)formate
- Benzenesulfenamide, N-(4-methoxyphenyl)-N-(phenylthio)-
- Methyl benzenesulfinate
- S-Phenyl thioacetate
- Chlorotriphenylstannane
- Benzenesulfinic acid
- 4-bromobenzene-1-thiol
- S-Phenyl Benzenethiosulfonate
- thiophenol copper(i) salt
Phenyl disulfide Preparation Products
Phenyl disulfide Suppliers
Phenyl disulfide Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Phenyl disulfide
Phenyl disulfide (CAS No. 882-33-7): A Comprehensive Overview
Phenyl disulfide, with the chemical formula C₆H₅SSC₆H₅ and CAS number 882-33-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This organosulfur compound, characterized by its distinctive phenyl disulfide structure, has garnered considerable attention due to its versatile applications and potential in various scientific domains.
The molecular structure of Phenyl disulfide consists of two phenyl groups linked by a disulfide bond. This unique configuration imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of sulfur atoms in the molecule contributes to its reactivity, enabling a wide range of chemical transformations that are useful in drug development and material science.
In recent years, Phenyl disulfide has been extensively studied for its pharmacological properties. Research has demonstrated its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. These findings have opened new avenues for exploring its therapeutic applications in medicinal chemistry. The compound's ability to scavenge free radicals and reduce oxidative stress makes it particularly promising for treating chronic diseases associated with inflammation and oxidative damage.
One of the most intriguing aspects of Phenyl disulfide is its role in bioconjugation chemistry. The disulfide bond serves as an excellent site for thiol-based reactions, allowing for the attachment of various biomolecules such as peptides, proteins, and nucleic acids. This property is particularly valuable in the development of targeted drug delivery systems and diagnostic tools. For instance, researchers have utilized Phenyl disulfide-modified nanoparticles to enhance the specificity and efficiency of drug delivery to tumor cells, demonstrating significant promise in oncology research.
The synthesis of Phenyl disulfide is another area where it has shown remarkable utility. Traditional methods involve the reaction of phenyl halides with sulfur or polysulfides under controlled conditions. However, recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly approaches. For example, catalytic methods using transition metal complexes have been developed to improve yield and purity while reducing waste generation. These innovations align with the growing emphasis on sustainable chemistry practices.
The industrial applications of Phenyl disulfide extend beyond pharmaceuticals into materials science. Its incorporation into polymers enhances their thermal stability and mechanical strength, making it a valuable additive for high-performance materials. Additionally, the compound's ability to absorb UV radiation has led to its use in sunscreens and protective coatings. These diverse applications underscore the versatility of Phenyl disulfide as a chemical building block.
In conclusion, Phenyl disulfide (CAS No. 882-33-7) is a multifaceted compound with significant implications in pharmaceuticals, bioconjugation chemistry, and materials science. Its unique structure and reactivity make it a valuable tool for researchers seeking innovative solutions in drug development and material engineering. As scientific understanding continues to evolve, the potential applications of this remarkable compound are likely to expand further, solidifying its role as a cornerstone in modern chemistry.
882-33-7 (Phenyl disulfide) Related Products
- 20057-77-6(Disulfide, bis[4-(methylthio)phenyl])
- 31228-08-7(Disulfide, dinaphthalenyl)
- 39178-11-5(Disulfide,di-1-naphthalenyl)
- 71074-60-7(DISULFIDE, DI-9-ANTHRACENYL)
- 14173-25-2(methyl phenyl disulphide)
- 4032-81-9(Disulfide, ethyl phenyl)
- 7080-34-4(2,3,9,10,16,17-HEXATHIATETRACYCLO[16.3.1.14,8.111,15]TETRACOSA-1(22),4,6,8(24),11,13,15(23),18,20-NONAENE)
- 110129-05-0(Disulfide, di-9-phenanthrenyl)
- 23853-95-4(Disulfide,2-naphthalenyl phenyl)
- 5586-15-2(Disulfide,1,2-di-2-naphthalenyl)